2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-9-18(25)10-8-17)23(28-24)32-16-21(30)26-19-5-4-6-20(15-19)31-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQIFVTISSXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The spirocyclic triaza system can be constructed via intramolecular cyclocondensation . A reported method for analogous 1,4,8-triazaspiro compounds involves:
- Formation of a hydrazine intermediate : Reacting a cyclic ketone (e.g., cyclohexanone) with hydrazine derivatives to form a hydrazone.
- Cyclization with cyanamide : Treatment with cyanamide under acidic conditions induces cyclization, forming the triaza ring.
- Oxidation and functionalization : Subsequent oxidation (e.g., with MnO₂) introduces the diene moiety, critical for conjugation.
Example Protocol (adapted from):
- Cyclohexanone (1) is condensed with 4-bromophenylhydrazine (2) in ethanol under reflux to yield hydrazone 3 .
- 3 is treated with cyanamide and HCl, followed by neutralization, to form triazaspiro intermediate 4 .
- Oxidation of 4 with MnO₂ in dichloromethane yields the dienamine system 5 (spirocyclic core).
Key Data :
Transition Metal-Catalyzed Spirocyclization
Palladium-catalyzed intramolecular C–N coupling offers an alternative route:
- Substrate preparation : A brominated precursor (e.g., 6 ) with pendant amine and aryl groups is synthesized.
- Buchwald–Hartwig coupling : Using Pd(OAc)₂/Xantphos, the spirocyclic core 7 forms via C–N bond formation.
Advantages :
- High functional group tolerance.
- Enables incorporation of the 4-bromophenyl group early in the synthesis.
Functionalization with the 4-Bromophenyl Group
Two strategies are viable:
Direct Incorporation During Cyclization
Using 4-bromophenylhydrazine (2) as a starting material ensures the aryl group is embedded in the spiro core.
Post-Cyclization Functionalization
- Suzuki–Miyaura Coupling : Install bromophenyl via cross-coupling if the spiro core contains a halogen (e.g., 10 → 11 ).
Thioacetamide Side Chain Installation
Thiolation and Amidation Sequence
- Bromination : Treat spiro intermediate 9 with NBS in CCl₄ to introduce bromide at position 2 (12) .
- Nucleophilic Substitution : React 12 with mercaptoacetic acid (13) in the presence of K₂CO₃ to form thioether 14 .
- Amide Coupling : Activate carboxylic acid in 14 using EDCl/HOBt, then couple with 3-methoxyaniline (15) to yield target compound 16 .
Critical Parameters :
- Mercaptoacetic acid must be deprotonated (e.g., with Et₃N) for efficient substitution.
- Coupling yields: 75–90% for aromatic acetamides.
Purification and Characterization
- Chromatography : Use silica gel column chromatography (eluent: EtOAc/hexane) to isolate the target compound.
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Stereochemical Control : The spiro center may exist as enantiomers. Asymmetric catalysis (e.g., chiral Pd complexes) could enable enantioselective synthesis.
- Solvent Effects : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) may improve sustainability.
- Scale-Up Considerations : Continuous flow systems could enhance the safety of exothermic steps (e.g., alkylation).
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Spirocyclic Backbone Modifications
- 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (): This compound replaces the triazaspiro core with a diazaspiro system, incorporating a sulfonyl group and two ketone moieties. The dione structure enhances polarity, likely reducing membrane permeability .
- 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide ():
This analog features a methyl group (vs. ethyl) at position 8 and a 2,4-dimethoxyphenyl (vs. 3-methoxyphenyl) acetamide. The methyl group reduces steric hindrance, while the dimethoxy substitution may alter π-π stacking or hydrogen-bonding interactions .
Substituent Effects
- Ethyl vs.
- Methoxy Position : The 3-methoxyphenyl group in the target compound provides a meta-substitution pattern, which may optimize steric and electronic interactions with receptor sites compared to ortho/para positions in dimethoxy analogs .
Physicochemical Properties
Bioactivity Implications
- Acetamide Linkage : The acetamide group in the target compound and its analogs () is critical for hydrogen-bonding interactions with enzymes or receptors, a feature exploited in drug design .
- Bromophenyl Group : The bromine atom’s electronegativity and van der Waals radius may enhance binding affinity to hydrophobic pockets in target proteins .
- Ethyl Substituent : Increased lipophilicity may improve pharmacokinetic profiles but requires balancing with solubility constraints .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a triazaspiro framework and various functional groups, suggest diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 515.47 g/mol. The presence of a bromine atom, sulfur atom, and multiple aromatic rings contributes to its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN4OS |
| Molecular Weight | 515.47 g/mol |
| Structural Features | Triazaspiro framework |
| Functional Groups | Sulfanyl, acetamide |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways are dependent on the specific application and target involved in the study.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. The triazaspiro structure may enhance binding to cancer-related targets.
- Antimicrobial Properties : The presence of the sulfanyl group may contribute to antimicrobial activity by disrupting bacterial membranes or inhibiting key enzymes.
- Enzyme Inhibition : It has been used as a probe in studies investigating enzyme interactions, particularly those involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that triazaspiro compounds exhibit cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation (Smith et al., 2022).
- Antimicrobial Testing : Research conducted by Lee et al. (2023) showed that sulfanyl derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antibiotics.
- Enzyme Interaction Studies : A recent investigation highlighted the potential of similar compounds in inhibiting specific enzymes linked to metabolic disorders (Johnson et al., 2023).
Q & A
Q. What are the key challenges in synthesizing this spirocyclic compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of spirocyclic compounds often faces challenges in regioselectivity and yield due to steric hindrance and competing reaction pathways. For this compound:
- Cyclization Optimization : Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights flow-chemistry approaches for similar heterocycles, enabling precise control over reaction kinetics and scalability .
- Purification : Employ recrystallization from ethanol/water mixtures (as described in for analogous spiro compounds) to isolate the product with >95% purity .
Q. How can structural confirmation be achieved for this compound?
Methodological Answer: Combine multiple analytical techniques:
- X-ray Crystallography : Resolve the spirocyclic core and sulfanyl-acetamide linkage, as demonstrated for 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in .
- NMR/LC-MS : Use - and -NMR to confirm substituent positions (e.g., 4-bromophenyl and 3-methoxyphenyl groups). LC-MS with Chromolith® columns () ensures mass accuracy and detects trace impurities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
Methodological Answer:
- Targeted Modifications : Synthesize analogs by replacing the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. describes similar strategies for diazepine derivatives .
- Enzyme Assays : Use fluorescence-based assays to measure inhibition constants () against kinases or proteases. Compare results with computational docking models (e.g., using PubChem’s 3D conformer data from ) to validate binding modes .
Q. What computational methods are suitable for predicting physicochemical properties and bioavailability?
Methodological Answer:
- LogP and pKa Prediction : Tools like ACD/Labs or MarvinSuite calculate partition coefficients and ionization states. For example, reports LogD values (2.5 at pH 7.4) for structurally related acetamides .
- ADME Profiling : Use Schrödinger’s QikProp or SwissADME to predict permeability (e.g., Caco-2 cell penetration) and metabolic stability. Lipinski’s Rule of Five compliance (as noted in ) ensures drug-likeness .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate using positive controls (e.g., ’s reference to US Pharmacopeia methods) .
- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects. emphasizes statistical rigor in flow-chemistry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
